1-Propan-2-ylimidazole-2-sulfonyl fluoride is classified as an organofluorine compound due to its incorporation of fluorine atoms. It is also categorized as a sulfonamide derivative, owing to the presence of the imidazole ring and the sulfonyl group. This compound is often utilized in pharmaceutical chemistry and materials science due to its reactivity and ability to form stable bonds with other molecules.
The synthesis of 1-Propan-2-ylimidazole-2-sulfonyl fluoride can be achieved through several methods, primarily focusing on the introduction of the sulfonyl fluoride moiety into an imidazole structure. One notable method involves:
Key parameters influencing the synthesis include:
1-Propan-2-ylimidazole-2-sulfonyl fluoride has a distinct molecular structure characterized by:
The molecular formula can be represented as C₅H₈FNO₂S, indicating:
1-Propan-2-ylimidazole-2-sulfonyl fluoride participates in several key reactions:
The reaction conditions often require careful control of temperature and solvent polarity to optimize yields and minimize side reactions.
The mechanism by which 1-Propan-2-ylimidazole-2-sulfonyl fluoride exerts its chemical activity typically involves:
1-Propan-2-ylimidazole-2-sulfonyl fluoride exhibits several notable physical and chemical properties:
Key physical properties include:
The applications of 1-Propan-2-ylimidazole-2-sulfonyl fluoride span various fields:
Sulfur(VI) fluoride exchange (SuFEx) chemistry represents a transformative advancement in targeted covalent inhibitor design. Sulfonyl fluorides function as electrophilic warheads that form covalent bonds with nucleophilic amino acid residues within protein binding pockets. Unlike traditional cysteine-targeting warheads (e.g., acrylamides), sulfonyl fluorides engage a broader range of residues—including tyrosine, lysine, serine, threonine, and histidine—due to the unique reactivity of the sulfur-fluoride bond [1] [8]. This residue promiscuity significantly expands the druggable proteome, as these residues are more abundant and often occupy deeper, less-conserved regions of enzyme active sites [4].
The mechanism involves a "bait-and-switch" process: the sulfonyl fluoride group first reversibly associates with the target protein via non-covalent interactions, positioning the warhead near a nucleophilic residue. Subsequent SuFEx chemistry generates a stable covalent adduct (e.g., sulfonylated tyrosine or lysine) [4] [10]. Key advantages include:
Table 1: Comparison of Covalent Warhead Properties
Warhead Type | Target Residues | Hydrolytic Stability (t½, pH 7.4) | Primary Advantages |
---|---|---|---|
Acrylamide | Cysteine | High (>24h) | High selectivity for Cys |
Sulfonyl Fluoride | Tyr, Lys, Ser, Thr, His | Moderate to High (1–38h)* | Broad residue targeting |
Epoxide | Histidine, Aspartate | Low (<1h) | Strain-driven reactivity |
Isothiocyanate | Lysine | Moderate (6–12h) | Direct lysine engagement |
*Data adapted from stability studies [8] [9].
Sulfonyl fluorides entered biochemical research as serine protease inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) in the 1960s [4]. Their utility was limited by perceived hydrolytic instability and non-selective reactivity. The conceptual breakthrough emerged in 2014 when Sharpless et al. designated SuFEx as a "next-generation click chemistry" reaction, highlighting the exceptional thermodynamic stability and selective reactivity of S(VI)–F bonds under physiological conditions [5] [10]. This spurred innovations in three areas:
Table 2: Key Milestones in Sulfonyl Fluoride Development
Year | Innovation | Significance |
---|---|---|
1960s | PMSF protease inhibitor | First biochemical application |
2014 | SuFEx as click chemistry | Framework for biocompatible ligation |
2017 | Reactivity profiling of warheads [8] | Established structure-reactivity relationships |
2023 | EM12-SF for cereblon labeling [7] | Proof-of-concept in complex biological systems |
2025 | Targetable proteome expansion [4] | Clinical translation of SuFEx inhibitors |
1-Propan-2-ylimidazole-2-sulfonyl fluoride exemplifies a rationally optimized SuFEx warhead designed to overcome limitations of early-generation sulfonyl fluorides. Its structure integrates two synergistic elements:
This warhead emerged from fragment-based campaigns where imidazole sulfonyl fluorides demonstrated superior kinetic selectivity for tyrosine residues over lysine in model proteomic studies [9]. In the context of adenosine receptor inhibition, analogous compounds (e.g., sulfonyl fluoride 24/LUF7982) achieved irreversible A2B receptor blockade (Ki shift >10 after 4h preincubation) by reacting with a conserved lysine in the extracellular loop [3]. The synthetic route leverages SuFEx "hubs" like ethenesulfonyl fluoride, enabling modular derivatization for structure-activity relationship studies [5] [10].
Design Advantages:
This compound class embodies the evolution of sulfonyl fluorides from crude reagents to precision tools for covalent drug discovery.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9